3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(pyridin-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(pyridin-2-yl)propanamide: is a chemical compound with an intriguing structure. It features a fused-triazole backbone, which contributes to its unique properties. Let’s explore further!
Preparation Methods
Synthetic Routes:
The synthesis of this compound involves several steps. One common synthetic route includes the following:
-
Formation of the Triazole Ring:
- A suitable precursor (such as a pyridine derivative) is functionalized to introduce the triazole ring.
- The 6-methoxy group is introduced using appropriate reagents.
- The pyridine moiety is then attached to the triazole ring.
-
Amide Formation:
- The final step involves the formation of the amide bond between the triazole-pyridine fragment and a propanamide group.
Industrial Production:
While industrial-scale production methods may vary, the compound can be synthesized using efficient and scalable processes.
Chemical Reactions Analysis
Reactivity:
Oxidation and Reduction:
Substitution Reactions:
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry:
Building Block:
Biology and Medicine:
Drug Discovery:
Industry:
Energetic Materials:
Mechanism of Action
- The exact mechanism by which this compound exerts its effects remains an active area of research.
- It likely interacts with specific cellular targets, affecting signaling pathways or enzymatic processes.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C14H14N6O2 |
---|---|
Molecular Weight |
298.30 g/mol |
IUPAC Name |
3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-pyridin-2-ylpropanamide |
InChI |
InChI=1S/C14H14N6O2/c1-22-14-8-6-12-18-17-11(20(12)19-14)5-7-13(21)16-10-4-2-3-9-15-10/h2-4,6,8-9H,5,7H2,1H3,(H,15,16,21) |
InChI Key |
RMYOVIUBEUBEHD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN2C(=NN=C2CCC(=O)NC3=CC=CC=N3)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.